molecular formula C7H8N2O2S B1444084 1-(Thiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1341788-19-9

1-(Thiazol-2-yl)azetidine-3-carboxylic acid

Cat. No. B1444084
CAS RN: 1341788-19-9
M. Wt: 184.22 g/mol
InChI Key: LCXRABVQRRDYKS-UHFFFAOYSA-N
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Description

1-(Thiazol-2-yl)azetidine-3-carboxylic acid, commonly known as TAAC, is a cyclic amino acid with potential biological activity. It is a derivative of N-(1,3-thiazol-2-yl)azetidine-3-carboxamide .


Molecular Structure Analysis

The molecular formula of 1-(Thiazol-2-yl)azetidine-3-carboxylic acid is C7H8N2O2S, and its molecular weight is 184.22 g/mol. Thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity .


Physical And Chemical Properties Analysis

1-(Thiazol-2-yl)azetidine-3-carboxylic acid is a powder at room temperature . The melting point of a related compound was found to be 308°C .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including those with the azetidine-3-carboxylic acid moiety, have been recognized for their antimicrobial properties. These compounds can be designed to target a variety of microbial pathogens, offering potential as new antimicrobial agents in an era where antibiotic resistance is a growing concern .

Anticancer Activity

Research has indicated that certain thiazole compounds exhibit potent anticancer activity. They can be synthesized to interact with specific cancer cell lines, inducing cytotoxic effects that may lead to the development of new antineoplastic drugs .

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of thiazole derivatives make them candidates for the development of new pain management and anti-inflammatory medications. Their mechanism of action often involves the modulation of biochemical pathways associated with inflammation and pain perception .

Neuroprotective Applications

Thiazole compounds have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases. Their ability to modulate neurotransmitter synthesis and protect neural tissue from damage is of significant interest in neuroscience research .

Antiviral Properties

With the ongoing need for effective antiviral drugs, thiazole derivatives that exhibit anti-HIV activity or act against other viruses are of high importance. These compounds can be tailored to interfere with viral replication or protein function, offering a pathway to novel antiviral therapies .

Agricultural Chemicals

In the agricultural sector, thiazole derivatives are utilized for their fungicidal and herbicidal properties. They can be incorporated into compounds that protect crops from fungal infections and manage weed growth, contributing to increased agricultural productivity .

properties

IUPAC Name

1-(1,3-thiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c10-6(11)5-3-9(4-5)7-8-1-2-12-7/h1-2,5H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXRABVQRRDYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiazol-2-yl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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